molecular formula C8H4FN3O3 B7777281 7-fluoro-6-nitro-1H-quinazolin-4-one

7-fluoro-6-nitro-1H-quinazolin-4-one

Cat. No.: B7777281
M. Wt: 209.13 g/mol
InChI Key: VTUAEMSZEIGQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one typically involves the nitration of a fluorinated quinazolinone precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the quinazolinone ring .

Industrial Production Methods

While specific industrial production methods for 7-fluoro-6-nitroquinazolin-4(3H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling concentrated acids and other hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-nitroquinazolin-4(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-6-nitroquinazolin-4(3H)-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity through interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoroquinazolin-4(3H)-one
  • 6-nitroquinazolin-4(3H)-one
  • 7-chloro-6-nitroquinazolin-4(3H)-one

Uniqueness

7-fluoro-6-nitroquinazolin-4(3H)-one is unique due to the presence of both a fluorine atom and a nitro group on the quinazolinone ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in research and development .

Properties

IUPAC Name

7-fluoro-6-nitro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUAEMSZEIGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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